![molecular formula C30H28Cl2N4O6 B390336 1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA](/img/structure/B390336.png)
1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy and chloro substituents on a biphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy and chloro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
Uniqueness
The uniqueness of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea lies in its specific substitution pattern and the presence of both methoxy and chloro groups, which confer distinct chemical and biological properties
属性
分子式 |
C30H28Cl2N4O6 |
|---|---|
分子量 |
611.5g/mol |
IUPAC 名称 |
1-(3-chloro-4-methoxyphenyl)-3-[4-[4-[(3-chloro-4-methoxyphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C30H28Cl2N4O6/c1-39-25-11-7-19(15-21(25)31)33-29(37)35-23-9-5-17(13-27(23)41-3)18-6-10-24(28(14-18)42-4)36-30(38)34-20-8-12-26(40-2)22(32)16-20/h5-16H,1-4H3,(H2,33,35,37)(H2,34,36,38) |
InChI 键 |
WPFKBLQLFYHVEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)
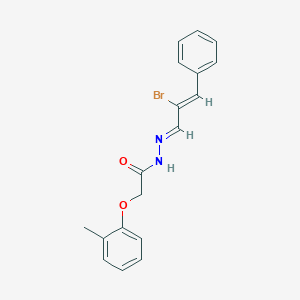
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)
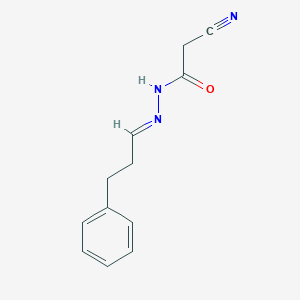
![N-{2-methyl-1-[(2-octylidenehydrazino)carbonyl]propyl}benzamide](/img/structure/B390262.png)

![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
![5-Benzylidene-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390268.png)
![4-nitro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390270.png)
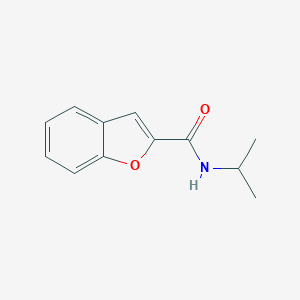
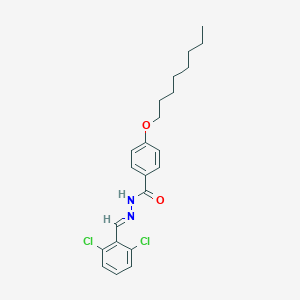
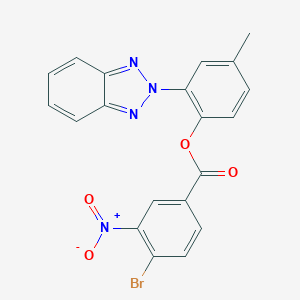
![Methyl 4-[2-(3-chlorobenzoyl)carbohydrazonoyl]benzoate](/img/structure/B390274.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390276.png)
